molecular formula C8H17NO2 B017793 3-(Aminomethyl)-5-methylhexanoic acid CAS No. 128013-69-4

3-(Aminomethyl)-5-methylhexanoic acid

Cat. No.: B017793
CAS No.: 128013-69-4
M. Wt: 159.23 g/mol
InChI Key: AYXYPKUFHZROOJ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an aminomethyl group at the third carbon and a methyl group at the fifth carbon

Scientific Research Applications

3-(Aminomethyl)-5-methylhexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

3-(Aminomethyl)-5-methylhexanoic acid, also known as pregabalin, primarily targets the α2δ subunit, a component of voltage-gated calcium channels . This interaction plays a crucial role in the compound’s analgesic and anticonvulsant properties .

Mode of Action

Pregabalin acts as a ligand for the α2δ subunit, modulating calcium influx at nerve terminals and reducing the release of several neurotransmitters, including glutamate, norepinephrine, and substance P . This modulation results in decreased neuronal excitability and reduced transmission of pain signals .

Biochemical Pathways

The compound’s action affects the glutamate transporter type 3 (EAAT3), which is involved in the uptake of glutamate, a major excitatory neurotransmitter . Pregabalin increases the activity of EAAT3, thereby reducing the concentration of glutamate in the synaptic cleft and decreasing neuronal excitability .

Pharmacokinetics

The pharmacokinetics of pregabalin involve rapid absorption after oral administration, with peak plasma concentrations achieved within an hour .

Result of Action

The action of pregabalin results in a decrease in the release of neurotransmitters, leading to a reduction in neuronal excitability . This translates into clinical effects such as pain relief in conditions like neuropathic pain, reduction in the frequency of seizures in epilepsy, and relief from symptoms of anxiety .

Action Environment

The action, efficacy, and stability of pregabalin can be influenced by various environmental factors. For instance, renal function significantly affects the compound’s clearance from the body, with reduced renal function leading to increased plasma concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of 5-methylhexanoic acid with formaldehyde and ammonia, followed by hydrogenation. The reaction conditions typically include:

    Temperature: 80-100°C

    Pressure: 1-5 atm

    Catalyst: Palladium on carbon (Pd/C)

Another method involves the reductive amination of 5-methylhexanoic acid using an amine source and a reducing agent such as sodium cyanoborohydride. The reaction conditions for this method are:

    Temperature: 20-30°C

    Solvent: Methanol or ethanol

    Catalyst: None required

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield. Common industrial methods include:

    Batch Process: Involves the stepwise addition of reagents and catalysts, followed by purification through crystallization or distillation.

    Continuous Flow Process: Utilizes a continuous reactor system where reagents are continuously fed, and the product is continuously removed. This method offers higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary amines

    Substitution: Alkylated or acylated derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)hexanoic acid
  • 5-Methylhexanoic acid
  • 3-(Aminomethyl)-5-ethylhexanoic acid

Comparison

3-(Aminomethyl)-5-methylhexanoic acid is unique due to the presence of both an aminomethyl group and a methyl group on the hexanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861392
Record name 3-(Aminomethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128013-69-4
Record name 3-(Aminomethyl)-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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